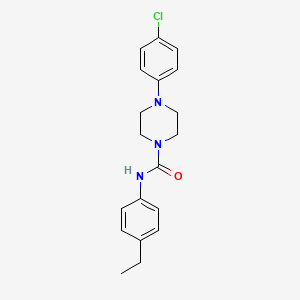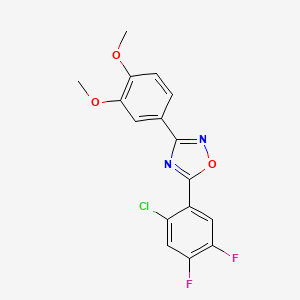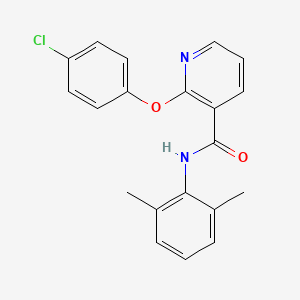
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as AMPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine is believed to exert its pharmacological effects through its interaction with various neurotransmitter systems in the brain, including dopamine, serotonin, and noradrenaline. It has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, as well as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter receptors, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and potential toxicity at high doses may pose challenges for its use in certain experimental settings.
Orientations Futures
Future research on 1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine could focus on its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, further studies could investigate the underlying mechanisms of its pharmacological effects, as well as its potential interactions with other drugs and medications. Finally, the development of novel analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Méthodes De Synthèse
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 9-anthraldehyde with 3-phenyl-2-propen-1-amine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with piperazine.
Applications De Recherche Scientifique
1-(9-anthrylmethyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-2-9-23(10-3-1)11-8-16-29-17-19-30(20-18-29)22-28-26-14-6-4-12-24(26)21-25-13-5-7-15-27(25)28/h1-15,21H,16-20,22H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDZQGIWVINTMP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)

![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![2-[(4-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5437738.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)

![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)

